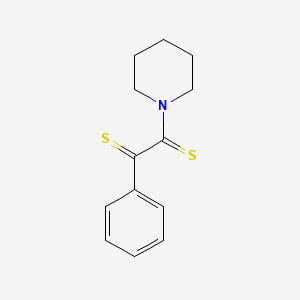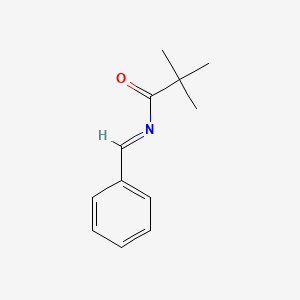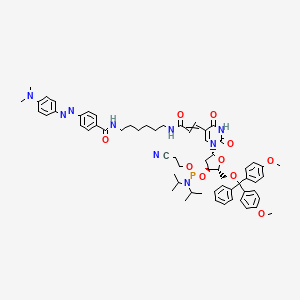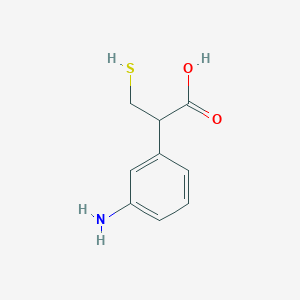![molecular formula C17H32N4O4S2 B12577616 3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide CAS No. 202071-82-7](/img/structure/B12577616.png)
3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide is a complex organic compound characterized by its unique disulfide linkage and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide typically involves multiple steps. The initial step often includes the formation of the disulfide bond, followed by the introduction of the amide groups. Common reagents used in these reactions include thiols, amines, and carboxylic acids. The reaction conditions generally require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various molecular targets, including enzymes and proteins. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s amide groups may also play a role in its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine-based compounds.
Uniqueness
3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide is unique due to its specific disulfide linkage and dual amide groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its structure allows for more complex interactions and applications, particularly in redox biology and therapeutic research.
Propriétés
Numéro CAS |
202071-82-7 |
|---|---|
Formule moléculaire |
C17H32N4O4S2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
3-[[2-oxo-2-(pentylcarbamoylamino)ethyl]disulfanyl]-N-(pentylcarbamoyl)propanamide |
InChI |
InChI=1S/C17H32N4O4S2/c1-3-5-7-10-18-16(24)20-14(22)9-12-26-27-13-15(23)21-17(25)19-11-8-6-4-2/h3-13H2,1-2H3,(H2,18,20,22,24)(H2,19,21,23,25) |
Clé InChI |
LZKHZASMZLPCHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)NC(=O)CCSSCC(=O)NC(=O)NCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)


![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)



![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)

